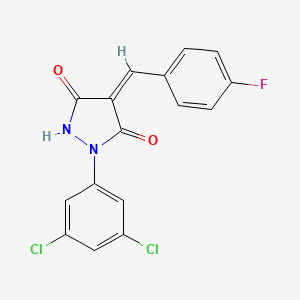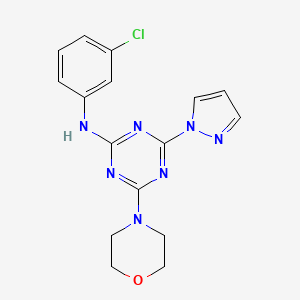![molecular formula C21H16N4O2S B3437199 3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3437199.png)
3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
説明
3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MBX-8025 and has been found to have significant effects on various biochemical and physiological processes.
作用機序
The mechanism of action of 3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide involves the activation of PPAR alpha and delta. These receptors are transcription factors that regulate the expression of genes involved in lipid metabolism, inflammation, and fibrosis. The activation of PPAR alpha and delta leads to increased fatty acid oxidation and decreased triglyceride synthesis, which can be beneficial in the treatment of metabolic disorders. Additionally, the activation of PPAR delta has been shown to have anti-inflammatory and anti-fibrotic effects, which can be beneficial in the treatment of various diseases such as inflammatory bowel disease and pulmonary fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide have been extensively studied. This compound has been shown to have significant effects on lipid metabolism, inflammation, and fibrosis. The activation of PPAR alpha and delta leads to increased fatty acid oxidation and decreased triglyceride synthesis, which can be beneficial in the treatment of metabolic disorders. Additionally, the activation of PPAR delta has been shown to have anti-inflammatory and anti-fibrotic effects, which can be beneficial in the treatment of various diseases such as inflammatory bowel disease and pulmonary fibrosis.
実験室実験の利点と制限
The advantages of using 3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide in lab experiments include its high purity and yield, as well as its well-characterized mechanism of action. The compound has been extensively studied for its potential applications in scientific research and has been shown to have significant effects on various biochemical and physiological processes. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and characterization.
将来の方向性
There are several future directions for the study of 3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential applications in the treatment of various diseases, such as metabolic disorders, inflammatory bowel disease, and pulmonary fibrosis. Additionally, the study of the compound's effects on other biochemical and physiological processes, such as glucose metabolism and oxidative stress, could provide further insight into its potential therapeutic applications.
科学的研究の応用
3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have significant effects on various biochemical and physiological processes, including lipid metabolism, inflammation, and fibrosis. The compound has been shown to activate the peroxisome proliferator-activated receptor (PPAR) alpha and delta, which are important regulators of lipid metabolism. This activation leads to increased fatty acid oxidation and decreased triglyceride synthesis, which can be beneficial in the treatment of metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease.
特性
IUPAC Name |
3-methyl-N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c1-13-3-2-4-15(11-13)19(26)25-21(28)23-16-5-6-18-17(12-16)24-20(27-18)14-7-9-22-10-8-14/h2-12H,1H3,(H2,23,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDQXXLSGRETJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide](/img/structure/B3437123.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3437130.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide](/img/structure/B3437135.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-biphenylcarboxamide](/img/structure/B3437143.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B3437152.png)
![2-[(3,4-dichlorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3437156.png)
![3-amino-N-(4-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3437160.png)

![N-(4-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylpropanamide](/img/structure/B3437169.png)
![N-(4-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-1-naphthamide](/img/structure/B3437170.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3437173.png)

![N-{3-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-1-naphthamide](/img/structure/B3437182.png)
![ethyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3437193.png)